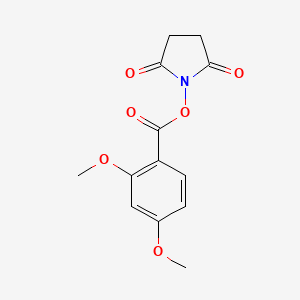

2,5-Dioxopyrrolidin-1-yl 2,4-dimethoxybenzoate

Vue d'ensemble

Description

2,5-Dioxopyrrolidin-1-yl 2,4-dimethoxybenzoate, also known as DDB, is a chemical compound belonging to the family of pyrrolidine derivatives. It has a molecular formula of C13H13NO6 .

Molecular Structure Analysis

The molecular structure of 2,5-Dioxopyrrolidin-1-yl 2,4-dimethoxybenzoate consists of a pyrrolidine ring attached to a benzoate group. The benzoate group is substituted with two methoxy groups at the 2 and 4 positions .Applications De Recherche Scientifique

Fluorescent Labeling of Biopolymers

2,5-Dioxopyrrolidin-1-yl-4-(3-hydroxy-6-oxo-6H-xanthen-9-yl)-3-methylbenzoate, a derivative, is synthesized for labeling amine residues in biopolymers. This derivative can efficiently label RNA, showing sensitivity to solution pH and enabling its use as a nucleic acid probe in assays (Crovetto et al., 2008).

Synthesis of Conducting Polymers

Derivatives of bis(pyrrol-2-yl) arylenes, including 2,5-dimethoxybenzoate variants, have been synthesized. These compounds exhibit low oxidation potentials, forming polymers stable in their conducting form, showcasing potential in the field of conducting polymers (Sotzing et al., 1996).

Asymmetric Synthesis of Pyrrolidines

2,5-Dimethoxytetrahydrofuran, a related compound, is used in the synthesis of chiral pyrrolidines. These syntheses offer a pathway for developing chiral 2-substituted and 2,5-disubstituted pyrrolidines, important in various synthetic applications (Katritzky et al., 1999).

Synthesis and Antitumor Activity

2,4-Diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound synthesized using a related route, shows potential as a lipid-soluble inhibitor with antitumor activity against certain carcinomas (Grivsky et al., 1980).

Enhancement of Monoclonal Antibody Production

A derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, significantly improves monoclonal antibody production in Chinese hamster ovary cell cultures. This compound has implications for medication supply and cost reduction in biopharmaceutical manufacturing (Aki et al., 2021).

Orientations Futures

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2,4-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO6/c1-18-8-3-4-9(10(7-8)19-2)13(17)20-14-11(15)5-6-12(14)16/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWAVZXDVGAPKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)ON2C(=O)CCC2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dioxopyrrolidin-1-yl 2,4-dimethoxybenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate](/img/structure/B1450175.png)

![4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B1450185.png)

![3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B1450194.png)

![Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1450197.png)